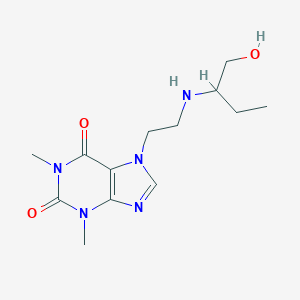

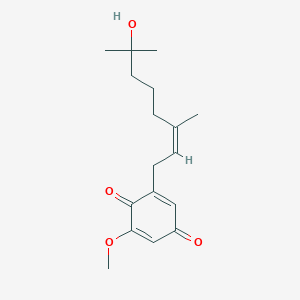

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

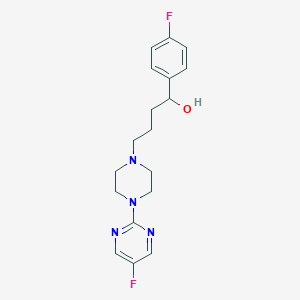

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline, also known as BU-224, is a synthetic compound that belongs to the methylxanthine family. Theophylline, a natural compound found in tea leaves, is the parent compound of BU-224. BU-224 is a potent and selective antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body.

Mechanism Of Action

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline exerts its pharmacological effects by blocking the binding of adenosine to its A1 receptors. Adenosine is an endogenous nucleoside that acts as a neuromodulator and a signaling molecule in various tissues. Adenosine A1 receptors are coupled to inhibitory G proteins, which decrease the activity of adenylyl cyclase and reduce the levels of intracellular cyclic AMP. This leads to the inhibition of various signaling pathways that are activated by G protein-coupled receptors. By blocking the adenosine A1 receptors, 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline enhances the activity of these signaling pathways and produces a variety of physiological effects.

Biochemical And Physiological Effects

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has been shown to produce a variety of biochemical and physiological effects in different tissues and disease models. In the cardiovascular system, 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has been shown to reduce the infarct size and improve the cardiac function in ischemia-reperfusion injury models. In the nervous system, 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has been shown to reduce the neuropathic pain and the severity of seizures in animal models of epilepsy. 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has also been shown to reduce the inflammation and the oxidative stress in various tissues.

Advantages And Limitations For Lab Experiments

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for adenosine A1 receptors, which allows for specific targeting of this receptor subtype. 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline is also stable and soluble in water, which facilitates its use in in vitro and in vivo experiments. One of the limitations is its relatively short half-life, which requires frequent dosing in animal experiments. 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline is also expensive and not widely available, which limits its use in larger-scale experiments.

Future Directions

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has several potential future directions for research. One direction is to investigate its therapeutic potential in other disease models such as cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more potent and selective adenosine A1 receptor antagonists based on the structure of 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline. This could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. Finally, the role of adenosine A1 receptors in different physiological processes and disease states needs to be further elucidated using 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline as a tool compound. This could provide valuable insights into the mechanisms of action of adenosine A1 receptors and their potential as therapeutic targets.

Synthesis Methods

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline can be synthesized by several methods. One of the most commonly used methods involves the reaction of theophylline with 2-(1-hydroxy-2-butylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in high yield and purity. Other methods involve the use of different reaction conditions and starting materials, but the overall strategy is to functionalize theophylline at the 7-position with an aminoethyl group and a butyl group.

Scientific Research Applications

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has been extensively studied for its pharmacological properties and therapeutic potential. It has been shown to be a potent and selective antagonist of adenosine A1 receptors, which are involved in a variety of physiological processes such as cardiovascular function, neurotransmission, and inflammation. 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has been used as a tool compound to investigate the role of adenosine A1 receptors in different disease models such as ischemia-reperfusion injury, neuropathic pain, and epilepsy. 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has also been studied for its potential as a therapeutic agent for these diseases.

properties

CAS RN |

108940-62-1 |

|---|---|

Product Name |

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline |

Molecular Formula |

C13H21N5O3 |

Molecular Weight |

295.34 g/mol |

IUPAC Name |

7-[2-(1-hydroxybutan-2-ylamino)ethyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H21N5O3/c1-4-9(7-19)14-5-6-18-8-15-11-10(18)12(20)17(3)13(21)16(11)2/h8-9,14,19H,4-7H2,1-3H3 |

InChI Key |

JEFACAYAIKTYII-UHFFFAOYSA-N |

SMILES |

CCC(CO)NCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Canonical SMILES |

CCC(CO)NCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |

synonyms |

7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline 7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline hydrochloride, (+-)-isomer 7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline hydrochloride, (R)-isomer 7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline hydrochloride, (S)-isomer 7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline, (+-)-isomer 7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline, (R)-isomer 7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline, (S)-isomer HBAET |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

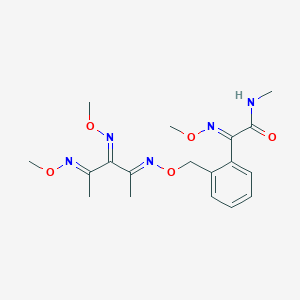

![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)

![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)

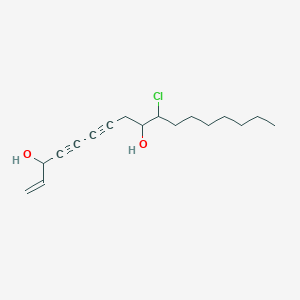

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)

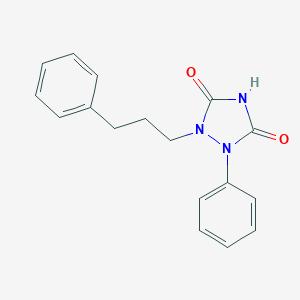

![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)